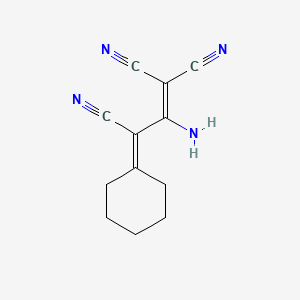

2-Amino-3,3-dicyano-1-cyclohexylidenallyl cyanide

Beschreibung

2-Amino-3,3-dicyano-1-cyclohexylidenallyl cyanide is a complex organic compound characterized by its unique structure, which includes multiple cyano groups and a cyclohexylidene moiety. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.

Eigenschaften

Molekularformel |

C12H12N4 |

|---|---|

Molekulargewicht |

212.25 g/mol |

IUPAC-Name |

2-amino-3-cyclohexylideneprop-1-ene-1,1,3-tricarbonitrile |

InChI |

InChI=1S/C12H12N4/c13-6-10(7-14)12(16)11(8-15)9-4-2-1-3-5-9/h1-5,16H2 |

InChI-Schlüssel |

GLMHSZPGJHKXNK-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(=C(C#N)C(=C(C#N)C#N)N)CC1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Amino-3,3-Dicyano-1-cyclohexylidenallylcyanid beinhaltet typischerweise mehrstufige organische Reaktionen. Eine übliche Methode beginnt mit der Herstellung eines geeigneten Cyclohexylidenvorläufers, gefolgt von der Einführung von Cyanogruppen durch nucleophile Substitutionsreaktionen. Der letzte Schritt beinhaltet häufig die Addition einer Aminogruppe unter kontrollierten Bedingungen, um die Stabilität der Verbindung zu gewährleisten.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann große organische Synthesetechniken umfassen, einschließlich der Verwendung von Hochdruckreaktoren und spezialisierten Katalysatoren, um Ausbeute und Reinheit zu optimieren. Der Prozess muss sorgfältig überwacht werden, um die Bildung unerwünschter Nebenprodukte zu verhindern und die Sicherheit des Betriebs zu gewährleisten.

Analyse Chemischer Reaktionen

Reaktionstypen

2-Amino-3,3-Dicyano-1-cyclohexylidenallylcyanid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Verbindung kann mit starken Oxidationsmitteln oxidiert werden, was zur Bildung der entsprechenden Oxide führt.

Reduktion: Reduktionsreaktionen können die Cyanogruppen in Amine oder andere funktionelle Gruppen umwandeln.

Substitution: Die Cyanogruppen können unter geeigneten Bedingungen durch andere Nucleophile substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Zu den gängigen Oxidationsmitteln gehören Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Als Reduktionsmittel können Lithiumaluminiumhydrid (LiAlH₄) oder Wasserstoffgas (H₂) in Gegenwart eines Katalysators verwendet werden.

Substitution: Nucleophile wie Amine, Alkohole oder Thiole können in Substitutionsreaktionen verwendet werden, die häufig einen Katalysator oder bestimmte Reaktionsbedingungen erfordern.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation zu Nitrilen oder Carbonsäuren führen, während die Reduktion zu primären Aminen führen kann.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Mechanismus, über den 2-Amino-3,3-Dicyano-1-cyclohexylidenallylcyanid seine Wirkungen ausübt, beinhaltet Wechselwirkungen mit verschiedenen molekularen Zielstrukturen. Die Cyanogruppen können an Wasserstoffbrückenbindungen und anderen Wechselwirkungen teilnehmen und die Reaktivität und Stabilität der Verbindung beeinflussen. Der Cyclohexylidenrest bietet einen starren Rahmen, der die Gesamtkonformation und Reaktivität der Verbindung beeinflussen kann.

Wirkmechanismus

The mechanism by which 2-Amino-3,3-dicyano-1-cyclohexylidenallyl cyanide exerts its effects involves interactions with various molecular targets. The cyano groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The cyclohexylidene moiety provides a rigid framework that can affect the compound’s overall conformation and reactivity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 2-Amino-3,3-Dicyano-1-cyclohexylidenallylchlorid

- 2-Amino-3,3-Dicyano-1-cyclohexylidenallylbromid

- 2-Amino-3,3-Dicyano-1-cyclohexylidenallylfluorid

Einzigartigkeit

Im Vergleich zu diesen ähnlichen Verbindungen ist 2-Amino-3,3-Dicyano-1-cyclohexylidenallylcyanid aufgrund seiner spezifischen Kombination funktioneller Gruppen, die eine eindeutige Reaktivität und potenzielle Anwendungen verleihen, einzigartig. Das Vorhandensein mehrerer Cyanogruppen und die Cyclohexylidenstruktur machen es besonders vielseitig in der synthetischen Chemie.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.